3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Description
3,4-Dimethoxybicyclo[420]octa-1,3,5-triene-7-carboxylic acid is a complex organic compound characterized by its bicyclic structure and the presence of methoxy groups and a carboxylic acid functional group
Properties
IUPAC Name |
3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-4-6-3-8(11(12)13)7(6)5-10(9)15-2/h4-5,8H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPWCJZOCLQJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(CC2=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372951 | |
| Record name | 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41234-23-5 | |
| Record name | 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enantioselective Enzymatic Hydrolysis Route
One of the most authoritative and industrially relevant methods for preparing (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves an enantioselective enzymatic hydrolysis process. This approach is detailed in patent literature and is particularly valuable for producing the optically pure (7S)-enantiomer.
- Starting Material: The process begins with a nitrile precursor of formula (IV).
- Enzymatic Hydrolysis: The nitrile is subjected to hydrolysis using a nitrilase enzyme derived from Rhodococcus rhodochrous (EMBL accession number EF467367.1).
- Reaction Conditions:
- Solvent: Mixture of organic solvent and aqueous solution.
- pH: 5 to 10.
- Substrate Concentration: 1–500 g/L.
- Enzyme/Substrate Ratio: 1/1 to 1/100.
- Temperature: 25–40°C.
- Outcome: The process yields optically pure (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid.
Table 1: Enzymatic Hydrolysis Parameters
| Parameter | Range/Value |
|---|---|
| Enzyme | Nitrilase from R. rhodochrous |
| pH | 5–10 |
| Temperature | 25–40°C |
| Substrate Concentration | 1–500 g/L |
| E/S Ratio | 1/1–1/100 |
| Solvent | Organic/aqueous mixture |
| Product Yield | High enantiomeric purity |
Diels-Alder Cycloaddition and Functionalization
Another well-established synthetic route involves a Diels-Alder reaction, a classical method for constructing bicyclic systems. This approach is supported by research and industrial practice for related compounds.
- Diels-Alder Reaction: A suitable diene and dienophile are reacted to form the bicyclo[4.2.0]octa-1,3,5-triene core.
- Methoxylation: Introduction of methoxy groups at the 3 and 4 positions, typically via methylation of phenolic intermediates.
- Carboxylation: Introduction of the carboxylic acid group, often by oxidation of a methyl or aldehyde precursor.
- Purification: Chromatographic or recrystallization techniques are used to isolate the target compound.
Table 2: Diels-Alder-Based Synthesis Steps
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cycloaddition | Diene + Dienophile, heat/catalyst | Form bicyclic triene core |
| Methoxylation | Methyl iodide, base | Introduce methoxy groups |
| Carboxylation | Oxidant (e.g., KMnO₄) | Install carboxylic acid |
| Purification | Chromatography/recrystallization | Isolate pure product |
Industrial and Scale-Up Considerations
For industrial-scale synthesis, the above routes are optimized for yield, purity, and scalability. Enzymatic hydrolysis is favored for its selectivity and environmental benefits, while Diels-Alder-based routes are valued for their versatility and established protocols.
- Catalysts and Solvents: Selection is based on efficiency, cost, and environmental impact.
- Continuous Flow Processes: May be employed to enhance throughput and consistency.
- Purification: High-performance liquid chromatography (HPLC) or recrystallization is standard for achieving research-grade purity.
Alternative and Supporting Methods
- Oxidation/Reduction: The compound can be further modified via oxidation (e.g., to ketones or aldehydes) or reduction (e.g., to alcohols) using standard reagents like potassium permanganate or lithium aluminum hydride, though these are more relevant for derivative synthesis.
- Substitution Reactions: Methoxy groups can be substituted under nucleophilic conditions to yield analogs for structure-activity relationship studies.
Detailed Example: Enzymatic Hydrolysis Protocol
Example Protocol (from Patent Literature):
- Suspend the nitrile precursor in a mixture of THF and water.
- Adjust pH to 7.5.
- Add nitrilase enzyme (from R. rhodochrous).
- Stir at 30°C for 24 hours.
- Extract product, purify by chromatography.
- Confirm structure and enantiomeric excess by NMR and chiral HPLC.
Data Summary Table
| Method | Key Features | Yield/Purity | Scalability | Enantioselectivity |
|---|---|---|---|---|
| Enzymatic Hydrolysis | Mild, selective, green chemistry | High | High | Excellent |
| Diels-Alder + Functionalization | Versatile, multi-step, robust | Moderate-High | High | Racemic/Resolution |
| Oxidation/Reduction | Derivatization, not primary synthesis | Variable | Variable | Variable |
Research Findings and Notes
- The enzymatic hydrolysis method is the preferred route for the enantioselective synthesis of the (7S)-enantiomer, which is crucial for pharmaceutical applications.
- Diels-Alder-based synthesis is widely used for constructing the bicyclic core and can be adapted for various substitution patterns.
- Industrial processes focus on optimizing reaction conditions, solvent systems, and purification to maximize yield and minimize waste.
- The compound’s unique structure and functional groups make it a versatile intermediate for further chemical transformations and medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be used to modify the double bonds within the bicyclic structure.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction reactions might involve hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution reactions can be carried out using nucleophiles such as halides or amines.
Major Products Formed:
Oxidation can yield carboxylic acid derivatives like esters or amides.
Reduction can produce saturated derivatives of the compound.
Substitution can result in the formation of various functionalized derivatives.
Scientific Research Applications
Organic Synthesis
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid serves as a versatile intermediate in organic synthesis. Its unique structure allows for the development of various derivatives that can be utilized in pharmaceutical applications.
Case Study: Synthesis of Derivatives
A study demonstrated the successful conversion of this compound into various functionalized derivatives through nucleophilic substitution reactions, showcasing its utility as a building block in synthesizing more complex molecules .
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties. It exhibits vasodilatory effects and may have applications in treating cardiovascular diseases.
Case Study: Pharmacological Evaluation
In a pharmacological study, this compound was evaluated for its ability to relax vascular smooth muscle cells. The results indicated significant vasodilation at specific concentrations, suggesting its potential as a lead compound for developing new cardiovascular drugs .
Analytical Chemistry
This compound is also used in analytical chemistry as a reference standard for chromatographic techniques.
Application: Supercritical Fluid Chromatography (SFC)
Recent advancements have shown that SFC can effectively separate enantiomers of compounds related to this compound using chiral stationary phases . This method is particularly beneficial due to its eco-friendly nature and efficiency in resolving complex mixtures.
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Reaction Conditions |
|---|---|---|
| Nucleophilic Substitution | 94 | Reflux with KOH in aqueous solution |
| Hydrolysis of Nitriles | 35 | Enzymatic reaction with nitrilase |
Table 2: Pharmacological Activity
| Compound | Activity Type | Observed Effect |
|---|---|---|
| This compound | Vasodilation | Significant relaxation observed |
| Derivative A | Antioxidant | Moderate activity |
Mechanism of Action
The mechanism by which 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system or process being studied.
Comparison with Similar Compounds
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one: A closely related compound with a ketone functional group instead of a carboxylic acid.
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile: Another structural analog with a nitrile group.
Uniqueness: 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is unique due to its combination of methoxy groups and carboxylic acid functionality, which imparts distinct chemical properties and reactivity compared to its analogs.
This comprehensive overview highlights the significance of 3,4-Dimethoxybicyclo[420]octa-1,3,5-triene-7-carboxylic acid in various scientific fields and its potential applications
Biological Activity
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid (commonly referred to as DMBOCA) is a bicyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : CHO
- Molecular Weight : 208.21 g/mol
- CAS Number : 41234-23-5
- IUPAC Name : this compound
Pharmacological Activity
Research indicates that DMBOCA exhibits various biological activities, particularly in the realm of cardiovascular health and enzymatic interactions:
- Cardiovascular Effects :
- Enzymatic Interactions :
The mechanisms through which DMBOCA exerts its biological effects are not fully elucidated but involve:
- Ion Channel Modulation : Similar to ivabradine, DMBOCA may affect the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are crucial for regulating heart rhythm.
- Enzymatic Pathways : The compound’s involvement in lipase-catalyzed reactions indicates a potential role in metabolic pathways that could be exploited for therapeutic purposes.
Case Studies and Research Findings
Several studies have explored the biological activity of DMBOCA:
- Biocatalytic Pathways :
- Nitrilase Activity :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, and how do their reaction conditions differ?
- Methodological Answer : The compound is synthesized via two main pathways:
- Enzymatic Asymmetric Synthesis : Utilizes immobilized lipase B from Candida antarctica to achieve enantioselective resolution of the (7S)-enantiomer. Key parameters include pH 7.0, 25°C, and tert-butyl methyl ether as a solvent, yielding >98% enantiomeric excess (e.e.) .
- Chemical Synthesis : Starts with 3,4-dimethoxyphenylacetic acid, involving iodination (0–5°C, N-iodosuccinimide), amidation (EDCI/HOBt coupling), and cyclization (microwave-assisted, 150°C, 2 h) to form the bicyclic core. Chiral induction employs (S)-oxazaborolidine catalysts for stereocontrol .
Q. How is the compound characterized to confirm structural identity and purity in pharmaceutical intermediates?
- Methodological Answer :
- Structural Confirmation :
- 1H/13C NMR : Aromatic protons (δ 7.2–6.8 ppm), carboxylic carbon (δ 170–175 ppm), and methoxy groups (δ 3.8–3.9 ppm) .
- FT-IR : C=O stretch at ~1700 cm⁻¹ and methoxy C-O vibrations at 1250 cm⁻¹ .
- Purity Analysis :
- HPLC : C18 column, 60:40 acetonitrile/water mobile phase, retention time 8.2 min, with purity ≥98.5% .
- Chiral HPLC : Chiralpak AD-H column confirms >99% e.e. for the (7S)-enantiomer critical in Ivabradine synthesis .
Q. What is the compound’s role in synthesizing Ivabradine hydrochloride, and how is its stereochemistry preserved?
- Methodological Answer : The compound serves as the chiral building block for Ivabradine’s bicyclic core. The (7S)-enantiomer undergoes reductive amination with methylamine, followed by HCl salt formation. Stereochemical preservation requires strict control of reaction pH (<7.0) and low temperatures (0–5°C) during amidation to prevent racemization .
Advanced Research Questions
Q. What strategies optimize enantioselective synthesis of the (7S)-enantiomer, and how do enzyme sources impact yield?
- Methodological Answer :
- Enzyme Screening : Lipase B from Candida antarctica outperforms Pseudomonas fluorescens lipases in organic media (e.g., tert-butyl methyl ether), achieving 89% yield vs. 65% .
- Solvent Engineering : Hydrophobic solvents (log P > 3.0) enhance enzyme stability and substrate solubility. Water activity (aw) optimization (0.25–0.30) minimizes hydrolysis side reactions .
- Immobilization : Covalent binding to epoxy-functionalized resins improves enzyme reusability (≥10 cycles) and thermal stability (up to 40°C) .
Q. How can computational chemistry address discrepancies in reaction mechanisms between enzymatic and chemical pathways?
- Methodological Answer :
- DFT Studies : Calculate activation energies for key steps (e.g., cyclization via [4+2] electrocyclic reactions vs. enzyme-mediated keto-enol tautomerism). B3LYP/6-31G(d) simulations reveal a 15 kcal/mol lower barrier for enzymatic pathways .
- Molecular Docking : Predicts substrate orientation in lipase B’s active site, identifying critical hydrogen bonds (e.g., Ser105-OH with carbonyl oxygen) responsible for stereoselectivity .
Q. What challenges arise in scaling enzymatic synthesis from lab to pilot scale, and how are they mitigated?
- Methodological Answer :
- Mass Transfer Limitations : Stirred-tank reactors with baffles improve oxygen transfer (kLa > 150 h⁻¹) compared to batch flasks .
- Enzyme Deactivation : Continuous fed-batch systems maintain substrate concentrations below inhibitory thresholds (e.g., <50 mM) .
- Downstream Processing : Liquid-liquid extraction (ethyl acetate/water, 3:1 v/v) followed by crystallization (ethanol, −20°C) achieves >99% purity .
Q. How do structural modifications (e.g., esterification, amidation) alter the compound’s physicochemical properties?
- Methodological Answer :
- Ester Derivatives : Methyl esterification (H2SO4/MeOH) increases log P from 1.2 to 2.5, enhancing blood-brain barrier permeability in preclinical models .
- Amide Derivatives : Coupling with benzylamine (DCC/DMAP) reduces aqueous solubility (from 15 mg/mL to 2 mg/mL) but improves thermal stability (decomposition T > 200°C vs. 180°C for the free acid) .
- Carbonitrile Analogues : Introduce steric hindrance (e.g., 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile) via Rosenmund-von Braun reaction (CuCN, DMF, 120°C), altering HOMO-LUMO gaps by 0.3 eV .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
